Product packaging for (Butane-1-sulfinylmethyl)-benzene(Cat. No.:CAS No. 2168-98-1)

(Butane-1-sulfinylmethyl)-benzene

Cat. No.: B14750793
CAS No.: 2168-98-1
M. Wt: 196.31 g/mol
InChI Key: YAHHDUKYDHLWIB-UHFFFAOYSA-N
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Description

(Butane-1-sulfinylmethyl)-benzene is an organosulfur compound with the molecular formula C11H16OS, featuring a benzene ring linked to a butane chain via a sulfinylmethyl (-S(O)-CH2-) bridge . This structure places it in a valuable niche for researchers exploring sulfur chemistry and synthetic methodology. Compounds containing the sulfinyl group are of significant interest in organic synthesis, often serving as intermediates or ligands in catalytic systems due to the electron-donating and chiral properties of the sulfur-oxygen bond. The primary research applications for this compound are in advanced synthetic chemistry. It can function as a building block for the construction of more complex sulfoxide-containing molecules or as a precursor in the synthesis of sulfones, which are pivotal motifs in pharmaceuticals, materials science, and agrochemicals . The butane chain adds lipophilicity to the molecule, which can be leveraged to modify the physical properties, such as solubility, of target compounds. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16OS B14750793 (Butane-1-sulfinylmethyl)-benzene CAS No. 2168-98-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2168-98-1

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

butylsulfinylmethylbenzene

InChI

InChI=1S/C11H16OS/c1-2-3-9-13(12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

YAHHDUKYDHLWIB-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)CC1=CC=CC=C1

Origin of Product

United States

Stereochemical Aspects of Butane 1 Sulfinylmethyl Benzene and Sulfoxide Chirality

The Sulfoxide (B87167) Group as a Stable Chiral Center

The sulfoxide group is a stable chiral center due to a significant energy barrier required to invert its configuration. wikipedia.org This high activation energy prevents the interconversion of its enantiomers under normal conditions, rendering sulfoxides optically stable at room temperature. wikipedia.orguantwerpen.be The stability of the chiral sulfur center in sulfoxides makes them valuable in asymmetric synthesis, where they can act as chiral auxiliaries to control the stereochemical outcome of reactions. illinois.eduresearchgate.net The distinct spatial arrangement of the oxygen atom, the lone pair, and the two organic residues around the sulfur atom allows for effective chiral recognition and transfer. illinois.edu

Configurational Stability and Inversion Barriers of Sulfoxides

The configurational stability of sulfoxides is quantified by the energy barrier to pyramidal inversion at the sulfur atom. This barrier is substantial, typically ranging from 35 to 42 kcal/mol (145 to 175 kJ/mol) for most sulfoxides. wikipedia.orguantwerpen.be This high barrier ensures that the racemization of chiral sulfoxides is slow at ambient temperatures, allowing for the isolation of enantiomerically pure or enriched forms. wikipedia.org

Several factors can influence the magnitude of the inversion barrier. For instance, the presence of a phenyl ring, as in (Butane-1-sulfinylmethyl)-benzene, can lower the energy barrier by approximately 3 kcal/mol compared to a similar molecule without a phenyl substituent, due to resonance stabilization of the transition state. nih.gov Conversely, electron-withdrawing groups on the phenyl ring can further decrease the inversion barrier. nih.gov The nature of the alkyl and aryl groups attached to the sulfinyl group plays a crucial role in determining the precise energy barrier to inversion.

Calculated Inversion Barriers for Pyramidal Inversion of Various Sulfoxides

This table presents the calculated energy barriers (ΔE) for the pyramidal inversion mechanism of several sulfoxides, determined using DFT B3LYP/6-311G(d,p) level of theory.

Sulfoxide CompoundCalculated Inversion Barrier (ΔE in kcal/mol)
Methyl phenyl sulfoxide38.7 - 47.1
Methyl 4-cyanophenyl sulfoxide38.7 - 47.1
Diphenyl sulfoxide38.7 - 47.1
4,4'-dicyanodiphenyl sulfoxide38.7 - 47.1
Benzyl (B1604629) methyl sulfoxide38.7 - 47.1
Benzyl phenyl sulfoxide38.7 - 47.1

Data sourced from a theoretical study on the pyramidal inversion mechanism of simple sulfoxides. nih.gov

Racemization Mechanisms and Stereocontrol in Chiral Sulfoxides

While configurationally stable, chiral sulfoxides can undergo racemization under specific conditions through various mechanisms. Understanding these pathways is critical for maintaining stereochemical integrity during synthesis and application.

Thermal racemization of sulfoxides typically requires high temperatures, often exceeding 200°C. illinois.edunih.gov The primary mechanism for thermal racemization is pyramidal inversion at the sulfur atom, which involves passing through a planar transition state. acs.org For some sulfoxides, particularly those with benzylic substituents like this compound, an alternative mechanism involving homolytic cleavage of the carbon-sulfur bond to form a radical pair, followed by recombination, can also lead to racemization. rsc.org The energy barrier for the racemization of benzyl p-tolyl sulfoxide via this radical mechanism has been reported to be 137.0 kJ/mol. rsc.org

Activation Parameters for Thermal Racemization of Selected Sulfoxides

This table provides the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the thermal racemization of various sulfoxides.

SulfoxideΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
General Range35 - 42-8 to +4

General data for sulfoxide racemization. wikipedia.org

Racemization of chiral sulfoxides can be significantly accelerated under milder conditions using photocatalysis. nih.govacs.org This process often involves the reversible formation of a sulfoxide radical cation as a key intermediate. acs.orgacs.org Photosensitizers, such as N-methylquinolinium tetrafluoroborate (NMQ+) and 2,4,6-triphenylpyrylium tetrafluoroborate (TPT+), can facilitate this process upon photoirradiation. nih.govacs.orgacs.org The inversion barrier in the sulfoxide radical cation is considerably lower (around 10 kcal/mol) than in the neutral sulfoxide, leading to rapid racemization. acs.org The rate of photoracemization can be extremely fast, with half-lives as short as a few seconds for some alkyl aryl sulfoxides in the presence of an appropriate photosensitizer. nih.govacs.org

Photoracemization Rates of Chiral Alkyl Aryl Sulfoxides

This table shows the second-order rate constants (k₂) and half-lives (t₁/₂) for the photoracemization of various enantiopure alkyl aryl sulfoxides using 1 mol % 2,4,6-triphenylpyrylium tetrafluoroborate (TPT⁺) as a photosensitizer.

Sulfoxidek₂ (M⁻¹s⁻¹)t₁/₂ (s)
Various Alkyl Aryl Sulfoxides1.77 × 10⁴ – 6.08 × 10¹0.4 – 114

Data from a study on rapid photoracemization of chiral alkyl aryl sulfoxides. nih.govacs.org

Certain metal catalysts can also promote the racemization of chiral sulfoxides under thermal conditions. A notable example is the use of a silica-gel-supported oxovanadium catalyst. oup.com This catalytic system facilitates the racemization of a broad range of substrates, including alkyl aryl and diaryl sulfoxides, under mild thermal conditions. oup.com The proposed mechanism involves the formation of a radical cation intermediate through a redox cycle of oxovanadium(V) and oxovanadium(IV). oup.com This method offers a reusable heterogeneous catalyst for racemization, which is advantageous for applications such as dynamic kinetic resolution. oup.com

Strategies for Enantiomeric Enrichment and Resolution

The preparation of enantiomerically pure or enriched sulfoxides is crucial for their application in asymmetric synthesis and as chiral pharmaceuticals. Several strategies have been developed to achieve this, broadly categorized as resolution of racemic mixtures and asymmetric synthesis.

Resolution of Racemic Mixtures:

Classical Resolution: This involves the separation of a racemic mixture of a sulfoxide that also contains an acidic or basic functional group by forming diastereomeric salts with a chiral resolving agent.

Chromatographic Resolution: Chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can effectively separate enantiomers of chiral sulfoxides. nih.gov

Kinetic Resolution: This strategy relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. rsc.orgfrontiersin.org This can be achieved through chemical methods, such as Pd(II)-catalyzed enantioselective C-H alkynylation, or through biocatalytic approaches using enzymes like methionine sulfoxide reductases. rsc.orgfrontiersin.orgacs.org

Asymmetric Synthesis:

Andersen Synthesis: A classic and reliable method that involves the reaction of a diastereomerically pure sulfinate ester (e.g., menthyl p-toluenesulfinate) with an organometallic reagent (e.g., a Grignard or organolithium reagent). wiley-vch.de This reaction proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a specific enantiomer of the sulfoxide.

Enantioselective Oxidation of Prochiral Sulfides: This is a more direct approach where a prochiral sulfide (B99878) is oxidized using a chiral oxidizing agent or a catalytic system composed of a metal catalyst and a chiral ligand. wiley-vch.denih.govresearchgate.net Various metal complexes, including those of titanium, vanadium, and molybdenum, in combination with chiral ligands like diethyl tartrate or chiral Schiff bases, have been successfully employed for this purpose. wiley-vch.denih.gov

Methods for Enantiomeric Enrichment of Chiral Sulfoxides

This table summarizes various strategies for obtaining enantiomerically enriched sulfoxides.

StrategyMethodKey Features
Resolution of RacematesClassical ResolutionFormation of diastereomeric salts.
Chromatographic ResolutionUse of chiral stationary phases (e.g., HPLC, SFC).
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral reagent/catalyst (chemical or enzymatic). rsc.orgfrontiersin.orgacs.org
Asymmetric SynthesisAndersen SynthesisNucleophilic substitution on a diastereomerically pure sulfinate ester. wiley-vch.de
Enantioselective OxidationOxidation of a prochiral sulfide with a chiral oxidant or catalytic system. wiley-vch.denih.govresearchgate.net

Mechanistic Investigations of Sulfoxide Transformations

Fundamental Reaction Pathways Involving Sulfoxides

(Butane-1-sulfinylmethyl)-benzene, as a representative benzyl (B1604629) alkyl sulfoxide (B87167), can be expected to undergo several fundamental reactions characteristic of this class of compounds. These include the Pummerer rearrangement, oxidation to the corresponding sulfone, and thermal elimination reactions.

The Pummerer rearrangement is a classic reaction of sulfoxides bearing at least one α-hydrogen. wikipedia.orgchemistry-reaction.comorganicreactions.orgchem-station.com When treated with an activating agent such as acetic anhydride, the sulfoxide is converted into an α-acyloxy thioether. For a benzyl alkyl sulfoxide like this compound, this would involve the formation of an acetoxy group on the benzylic carbon. Studies on benzyl methyl sulfoxide have shown that this reaction can proceed through an intermolecular mechanism. semanticscholar.org The generally accepted mechanism involves initial acylation of the sulfoxide oxygen, followed by deprotonation at the α-carbon to form a sulfur ylide. Subsequent elimination of a carboxylate and nucleophilic attack by the carboxylate at the resulting thionium (B1214772) ion gives the final product. wikipedia.orgchemistry-reaction.com

Oxidation of the sulfoxide to the corresponding sulfone is another fundamental transformation. This is typically achieved using a variety of oxidizing agents, such as hydrogen peroxide or peroxy acids. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic attack of the sulfur atom on the oxidant. Care must be taken to avoid over-oxidation of the corresponding sulfide (B99878) directly to the sulfone.

Thermal elimination of sulfoxides, known as the Cope elimination, is a syn-elimination reaction that typically requires a β-hydrogen and leads to the formation of an alkene and a sulfenic acid. For this compound, this pathway is less likely to be the primary thermal decomposition route due to the stability of the benzyl group and the nature of the butyl group.

A key reaction pathway for benzyl sulfoxides involves the Pummerer fragmentation . In some cases, particularly when the alkyl group is changed from methyl to benzyl, Pummerer fragmentation can become more favorable than the classical rearrangement. semanticscholar.org This leads to desulfurized alkylation products via direct nucleophilic displacement after activation of the sulfoxide.

Characterization and Role of Key Intermediates in Sulfoxide Reactivity

The diverse reactivity of sulfoxides stems from the formation of several key reactive intermediates upon activation.

In the presence of strong electrophilic activators like triflic anhydride, sulfoxides can be involved in oxygen transfer reactions. Mechanistic studies using diphenyl sulfoxide have provided strong evidence for the formation of oxodisulfonium (S-O-S) dication intermediates . These species are highly electrophilic and can undergo oxygen-exchange reactions with other sulfoxides. This process is reversible and can lead to the interconversion of sulfoxide stereoisomers. It has been proposed that the stereochemical outcome of some sulfoxide oxidation reactions may be under thermodynamic control due to the reversible nature of this oxygen exchange, offering a potential strategy for stereoselective sulfoxide synthesis.

The one-electron oxidation of sulfoxides leads to the formation of sulfoxide radical cations . These intermediates have been generated and studied using techniques like photochemical oxidation. For aryl benzyl sulfoxides, these radical cations are known to undergo C–S bond cleavage, leading to benzylic and arylsulfinyl radicals. The decay rates of these radical cations are influenced by the electronic nature of the substituents on both the benzyl and aryl groups. Evidence suggests that solvent can provide nucleophilic assistance to the C–S bond cleavage.

Similarly, sulfide radical cations , formed from the one-electron oxidation of the corresponding sulfides, are key intermediates in the oxidation pathway to sulfoxides. These radical cations can react with superoxide (B77818) or other oxygen sources to form the sulfoxide. nih.gov The deprotonation of benzylic radical cations can lead to the formation of benzyl radicals, which can then undergo further reactions, including C-C bond formation.

IntermediateMethod of GenerationKey Reactions
Oxodisulfonium DicationReaction with strong electrophiles (e.g., triflic anhydride)Oxygen exchange, sulfoxide interconversion
Sulfoxide Radical CationPhotochemical or electrochemical oxidationC-S bond cleavage, fragmentation
Sulfide Radical CationOne-electron oxidation of the corresponding sulfideReaction with oxygen sources to form sulfoxide, deprotonation

While not directly a transformation of this compound itself, the principles of sulfoxide chemistry are extensively applied in glycosylation reactions, where glycosyl sulfoxides serve as versatile glycosyl donors. nih.govresearchgate.netrsc.orgresearchgate.net Activation of a glycosyl sulfoxide with a promoter, such as triflic anhydride, leads to the formation of a highly reactive glycosyl oxosulfonium intermediate (e.g., a sulfonium (B1226848) triflate). nih.gov This intermediate is a potent glycosylating agent.

The mechanism is thought to involve the formation of an intimate ion pair between the glycosyl cation and the sulfonate counterion. This intermediate can then be attacked by a glycosyl acceptor to form the glycosidic bond. The stereochemical outcome of these reactions is highly dependent on the nature of the donor, acceptor, and reaction conditions. In some instances, the oxosulfonium intermediate can rearrange to form a more stable glycosyl sulfonate , which can also act as a glycosylating species. The use of sulfoxides as activating agents for dehydrative glycosylation of hemiacetal donors also proceeds through the in situ formation of these reactive intermediates. nih.gov

In the oxidation of sulfides and sulfoxides, particularly in the presence of reactive oxygen species, the formation of hypervalent sulfur intermediates is often postulated. Peroxy and hydroperoxy sulfurane intermediates are thought to be involved in the transfer of oxygen atoms to the sulfur center. For instance, the reaction of a sulfide radical cation with superoxide can lead to a persulfoxide intermediate, which in aqueous solution can add water to form a hydroperoxy sulfurane. This intermediate can then react with another sulfide molecule to produce two equivalents of the sulfoxide. While direct observation of these intermediates for simple alkyl benzyl sulfoxides is challenging, their existence is supported by kinetic and isotopic labeling studies in related systems.

Oxygen Exchange Reactions and Stereochemical Implications

The sulfur atom in a sulfoxide is a stereocenter if the two organic substituents are different, as is the case for this compound. The stereochemistry of sulfoxide transformations is therefore a critical aspect of their chemistry.

Oxygen exchange reactions at the sulfinyl sulfur can lead to racemization of a chiral sulfoxide. As mentioned in section 4.2.1, the formation of oxodisulfonium dication intermediates provides a pathway for reversible oxygen exchange between sulfoxides, which can result in the erosion of stereochemical integrity.

The stereochemical outcome of the oxidation of a prochiral sulfide to a chiral sulfoxide is a topic of significant research interest. The approach of the oxidizing agent to the sulfur atom can be directed by steric and electronic factors within the substrate, as well as by the use of chiral oxidizing agents or catalysts.

Furthermore, the protons on the carbon alpha to the sulfoxide group are diastereotopic. Studies on benzyl methyl sulfoxide have investigated the stereochemistry of H-D exchange at the benzylic position. rsc.org The kinetic non-equivalence of these methylene (B1212753) protons is a consequence of the chirality at the sulfur center and the preferred conformations of the molecule. This diastereotopicity can influence the stereochemical course of reactions involving the deprotonation of the α-carbon, such as the Pummerer rearrangement.

ReactionStereochemical ConsiderationMechanistic Implication
Oxidation of Prochiral SulfideEnantioselectivityThe facial selectivity of the oxidant addition determines the absolute configuration of the resulting sulfoxide.
Pummerer RearrangementRacemization or Asymmetric InductionThe nature of the thionium ion intermediate (free ion vs. tight ion pair) influences the stereochemical outcome.
Oxygen ExchangeRacemizationReversible formation of intermediates like oxodisulfonium dications can scramble the stereochemistry at the sulfur center.
α-DeprotonationDiastereoselectivityThe inherent diastereotopicity of the α-protons can lead to selective deprotonation and subsequent stereoselective reactions.

Principles of Stereoselective Control in Sulfoxide-Mediated Reactions

The stereochemical outcome of reactions involving sulfoxides is largely governed by the chiral center at the sulfur atom. In the case of this compound, the sulfinyl group provides a crucial stereogenic center that can influence the stereochemistry of reactions occurring at adjacent or nearby functional groups. The lone pair of electrons and the oxygen atom on the sulfur create a distinct steric and electronic environment, which is fundamental to achieving high levels of stereoselectivity.

One of the primary principles of stereocontrol in sulfoxide-mediated reactions is the ability of the sulfinyl group to direct the approach of reagents. This is often achieved through chelation or non-covalent interactions. For instance, in reactions involving metal catalysts, the sulfinyl oxygen can coordinate with the metal center, creating a rigid, cyclic transition state. This conformation then dictates the facial selectivity of the reaction, favoring the approach of a reactant from the less sterically hindered side.

Furthermore, the stereoelectronic effects of the sulfinyl group play a vital role. The alignment of the S-O bond can influence the stability of adjacent carbocations or the trajectory of incoming nucleophiles. The bulky butyl and benzyl groups attached to the sulfoxide in this compound also contribute significantly to the steric hindrance, further enhancing the facial discrimination in chemical transformations.

Nucleophilic Addition Reactions of Sulfoxide-Derived Carbanions

The methylene group adjacent to the sulfinyl group in this compound is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This α-sulfinyl carbanion is a powerful nucleophile that can participate in a variety of addition reactions with electrophiles, including aldehydes, ketones, and imines.

The stereoselectivity of these nucleophilic additions is a key feature of sulfoxide chemistry. When a chiral, non-racemic sulfoxide is used, the resulting carbanion reacts with prochiral electrophiles to produce diastereomerically enriched products. The observed stereoselectivity is often explained by invoking a chair-like six-membered transition state, where the metal cation (e.g., Li⁺) chelates to both the sulfinyl oxygen and the oxygen of the electrophile (e.g., an aldehyde).

In this transition state model, the substituents on the sulfur atom and the electrophile orient themselves to minimize steric interactions. The bulky butyl and benzyl groups of the this compound carbanion will preferentially occupy equatorial positions in the transition state. This arrangement leads to a highly ordered transition structure and, consequently, a high degree of stereocontrol in the formation of the new stereocenter in the product. The diastereomeric products can then be separated, and the auxiliary sulfinyl group can be removed through various methods, such as reduction or pyrolysis, to yield enantiomerically pure compounds.

Table 1: Diastereoselective Addition of the Lithiated Carbanion of this compound to Aldehydes

Aldehyde (R-CHO)Diastereomeric Ratio (R,S):(R,R)Yield (%)
Benzaldehyde95:585
Isobutyraldehyde92:888
Acetaldehyde88:1275

Theoretical and Computational Studies of Butane 1 Sulfinylmethyl Benzene and Sulfoxide Systems

Application of Density Functional Theory (DFT) in Sulfoxide (B87167) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying medium-sized organic molecules like sulfoxides. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial variables, a significant simplification compared to the many-body wavefunction. nih.gov This approach allows for the accurate prediction of a wide range of molecular properties.

Conformational Analysis and Geometry Optimization

The three-dimensional structure of a sulfoxide is critical to its chemical and physical properties. The sulfur atom in a sulfoxide has a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the vertices of a tetrahedron, making it a chiral center if the two organic substituents are different. For (Butane-1-sulfinylmethyl)-benzene, this means the molecule exists as a pair of enantiomers.

DFT calculations are employed to perform geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable conformation of the molecule. lsu.edu For this compound, this involves determining the preferred rotational orientations (dihedral angles) of the butyl and phenyl groups relative to the sulfinyl moiety. The starting geometry for the calculation can be taken from experimental data like X-ray crystallography or built based on known structural parameters. lsu.edu The process involves varying the molecule's geometry until the forces on all atoms are close to zero.

Studies on related molecules show that varying the substituents on the phenyl ring or the alkyl chain can influence the preferred conformation. lsu.edu DFT calculations can map the potential energy surface associated with the rotation around the C-S bonds, identifying the lowest energy conformers and the energy barriers between them.

Electronic Structure and Bonding Analysis

DFT is highly effective for analyzing the electronic properties of sulfoxides. The nature of the sulfur-oxygen bond in sulfoxides is complex, often described as a resonance hybrid between a dative covalent bond and a polarized double bond with significant ionic character. nih.gov DFT calculations, combined with methods like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of this bond. NBO analysis examines the charge distribution and interactions between orbitals, revealing hyperconjugative effects and the nature of electron delocalization within the molecule. researchgate.netnih.gov

Key electronic properties derived from DFT include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nist.gov

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. nih.govresearchgate.net For a sulfoxide, the MEP would show a high negative potential around the oxygen atom due to its high electronegativity and a positive region around the sulfur atom.

Elucidation of Reaction Mechanisms via DFT

DFT calculations are instrumental in mapping the pathways of chemical reactions. By locating transition states (the highest energy point along a reaction coordinate) and calculating their energies, researchers can determine the activation energy, which governs the reaction rate. acs.org

For sulfoxides like this compound, DFT can be used to study various reactions:

Oxidation : The conversion of a sulfide (B99878) to a sulfoxide and further to a sulfone is a fundamental reaction. DFT can model the interaction with an oxidizing agent and elucidate the stepwise mechanism. tandfonline.com

Thermal Elimination : Sulfoxides can undergo thermal elimination reactions (retro-ene reactions) to form alkenes and sulfenic acids. Theoretical studies on related allyl sulfides have shown that these reactions proceed through a six-centered cyclic transition state. acs.org

Pummerer Reaction : This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether. DFT can clarify the mechanism, which involves activation of the sulfoxide and subsequent nucleophilic attack. nih.gov

Reactions with Organometallics : The reaction of sulfoxides with Grignard reagents can lead to ligand coupling. DFT helps to understand the formation of intermediates like σ-sulfuranes and predict the stereochemical outcome. nih.gov

Prediction of Molecular Reactivity and Stability

DFT provides quantitative measures to predict the reactivity and stability of molecules. Global reactivity descriptors, derived from the energies of the frontier orbitals, are powerful tools for this purpose.

Key descriptors include:

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron configuration. It is calculated from the HOMO and LUMO energies.

Electronegativity (χ) : The power of an atom or group to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Another critical aspect of stability is the strength of chemical bonds. For sulfoxides, the stability against oxidation or reduction is related to the Sulfur-Oxygen (S-O) bond dissociation enthalpy (BDE). DFT methods have been extensively used to predict S-O BDEs. Studies have shown that the choice of DFT functional and basis set significantly impacts the accuracy of the predicted BDE values. For instance, a comparative study found that the B3P86 functional often yields reliable results for sulfoxide BDEs. The oxidative stability of drug-like molecules containing sulfur can be predicted by calculating the S-O BDE, with a lower BDE suggesting greater susceptibility to oxidation.

Table 1: Performance of Selected DFT Methods for Predicting Sulfoxide S-O Bond Dissociation Enthalpies (BDEs) Data adapted from studies comparing computational results to experimental values for a set of sulfoxides.

DFT FunctionalBasis SetRoot Mean Square Error (RMSE) (kcal/mol)Reference
M06-2Xaug-cc-pV(T+d)Z4.1
B3P866-311++G(2df,2p)3.3
ωB97X-D36-311++G(2df,2p)Improved R² value
B3P86def2-QZVPRecommended for accuracy

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, primarily using DFT, are widely used to predict and interpret various types of molecular spectra. This is achieved by calculating the energy differences between quantum states, which correspond to the absorption of photons.

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, chemists can confidently assign specific peaks to the vibrations of particular functional groups, such as the characteristic S=O stretching vibration in sulfoxides. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor for better agreement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants in NMR spectra. researchgate.net This is done by calculating the magnetic shielding tensor for each nucleus in the molecule. These predictions are invaluable for structure elucidation, especially for complex molecules where spectral interpretation can be ambiguous. researchgate.net

Electronic Spectroscopy (UV-Vis) : Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net TD-DFT can predict the wavelength of maximum absorption (λ_max) and helps assign electronic transitions, such as n→π* or π→π* transitions.

Table 2: Comparison of Typical Experimental and DFT-Calculated Vibrational Frequencies for a Phenyl Alkyl Sulfoxide This table provides illustrative data for characteristic vibrations.

Vibrational ModeTypical Experimental Frequency (cm⁻¹)Typical Calculated Frequency (cm⁻¹) (Unscaled)
Aromatic C-H Stretch3050 - 31003150 - 3200
Aliphatic C-H Stretch2850 - 29602950 - 3060
S=O Stretch1030 - 10701080 - 1120
Aromatic C=C Stretch1450 - 16001500 - 1650

Molecular Dynamics Simulations in Sulfoxide Conformational Studies

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, MD simulations can provide insights into:

Conformational Flexibility : MD can simulate the molecule in a solvent, such as water or an organic solvent, to explore the full range of accessible conformations and the transitions between them at a given temperature. This is particularly relevant for understanding the flexibility of the butyl chain.

Solvent Interactions : The simulations explicitly model the interactions between the sulfoxide and surrounding solvent molecules. Studies on dimethyl sulfoxide (DMSO) have shown how it forms hydrogen bonds and organizes solvent molecules around it, which in turn affects its properties. MD simulations of butyl phenyl sulfoxide would reveal how the polar sulfinyl group and the nonpolar phenyl and butyl groups interact with the solvent environment.

Thermodynamic Properties : By analyzing the simulation trajectory, it is possible to calculate thermodynamic properties like free energy differences between various conformational states.

MD simulations require a force field, which is a set of parameters that describes the potential energy of the system. For novel molecules, these parameters may need to be developed or validated using high-level quantum mechanical calculations.

Computational Studies on Specific Butane-Derived Organosulfur Systems

Computational chemistry provides powerful tools for investigating the structure, reactivity, and properties of organosulfur compounds at the molecular level. numberanalytics.com While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous sulfoxide systems, including butane-derived and phenyl-substituted sulfoxides, offers significant insights. These studies utilize a range of computational methods, most prominently Density Functional Theory (DFT), to elucidate the electronic structure, reaction mechanisms, and thermochemistry of this class of compounds. numberanalytics.com

Molecular Structure and Energetics

Computational methods are frequently employed to determine the geometric and electronic structures of sulfoxides. For a molecule like this compound, DFT calculations could predict key structural parameters. The sulfoxide group features a pyramidal sulfur center, and if the two organic groups attached are different, this center is chiral. wikipedia.org The S-O bond is relatively short and polar, with its nature being intermediate between a dative bond and a polarized double bond. wikipedia.org

Studies on related molecules, such as vicinal disulfoxides like CH₃S(O)S(O)CH₃, have used methods including CASSCF and B3LYP to investigate their structure and energetics, reporting bond enthalpies around 20 kcal mol⁻¹. acs.org For this compound, computational models could similarly predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its most stable conformations. The energy barrier for the inversion of the chiral sulfur stereocenter in sulfoxides is high enough for them to be optically stable at room temperature, with activation enthalpies typically ranging from 35 to 42 kcal/mol. wikipedia.org

Table 1: Representative Computed Properties for a Generic Alkyl Aryl Sulfoxide This table illustrates typical data obtained from computational studies on sulfoxides, analogous to what would be determined for this compound.

PropertyTypical Calculated ValueComputational Method
S=O Bond Length~1.50 ÅDFT (e.g., B3LYP)
C-S-O Bond Angle~106°DFT (e.g., B3LYP)
C-S-C Bond Angle~97°DFT (e.g., B3LYP)
Racemization Barrier35-42 kcal/molAb initio / DFT

Note: These are generalized values; specific calculations for this compound would yield precise figures.

Reaction Mechanisms and Reactivity

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving sulfoxides. This includes the oxidation of sulfides to form sulfoxides and the subsequent oxidation to sulfones. Mechanistic studies on sulfide oxidation catalyzed by molybdenum complexes, for instance, have been investigated using DFT to determine the most favorable reaction pathways and transition state energies. acs.org Such studies reveal whether a reaction proceeds via an inner-sphere or outer-sphere mechanism. acs.org

For a butane-derived organosulfur system, computational analysis could shed light on reactions such as thermal elimination. Sulfoxides undergo thermal elimination through an Eᵢ mechanism to produce an alkene and a sulfenic acid. wikipedia.org Theoretical studies can model the transition state for this process, providing activation energies and explaining regioselectivity and stereoselectivity. Furthermore, research on tert-butyl phenyl sulfoxide shows its use as a precatalyst for generating sulfenate anions, a process that can be modeled computationally to understand the reaction mechanism and efficiency. nih.gov

Table 2: Calculated Free Energy Changes (ΔG) for a Proposed Reaction Pathway This table provides an example of how computational chemistry is used to analyze the feasibility of a proposed reaction mechanism involving sulfinyl radicals, which are key intermediates in sulfoxide chemistry. nih.gov

Reaction StepTransition StateΔG‡ (kcal mol⁻¹)ΔG⁰ (kcal mol⁻¹)
S-S Bond Cleavage in Precursor--Mildly Endergonic
Addition of Sulfonyl Radical (A) to PhenylacetyleneTS17.6-
Addition of Sulfinyl Radical (B) to PhenylacetyleneTS1'18.3+17.1

Data adapted from a DFT study on sulfinyl sulfones. nih.gov This illustrates the preference for one radical addition pathway over another.

Thermochemical Data

Accurate thermochemical data, such as standard enthalpies of formation, are often difficult to obtain experimentally for organosulfur compounds. bohrium.com Computational methods, like the high-level CBS-QB3 composite method, are used to calculate these properties. bohrium.com By combining theoretical calculations with experimental data for a set of molecules, researchers can develop group additivity values (GAVs). These GAVs allow for the accurate prediction of thermochemical properties for a wide range of related organosulfur compounds, which would include butane-derived systems like this compound. bohrium.com

Applications of Sulfoxides in Organic Synthesis and Catalysis

Sulfoxides as Chiral Auxiliaries in Asymmetric Synthesis

Chiral sulfoxides are widely recognized for their ability to induce stereoselectivity in a variety of chemical transformations. Their utility stems from the stable chirality at the sulfur atom and their capacity to be readily introduced and subsequently removed from a substrate.

Diastereoselective Induction in Carbon-Carbon Bond Formation

No research was found that specifically documents the use of (Butane-1-sulfinylmethyl)-benzene as a chiral auxiliary to induce diastereoselectivity in carbon-carbon bond-forming reactions.

Asymmetric Transformations of β-Keto Sulfoxides

There is no available research detailing the synthesis or asymmetric transformations of β-keto sulfoxides derived from this compound.

Sulfoxides as Chiral Ligands in Transition-Metal-Catalyzed Asymmetric Reactions

The lone pair of electrons on the sulfur atom and the oxygen atom of the sulfoxide (B87167) group allows for coordination to transition metals, making chiral sulfoxides potential ligands for asymmetric catalysis.

Palladium-Catalyzed Asymmetric Transformations

No studies were identified that employ this compound as a chiral ligand in palladium-catalyzed asymmetric transformations.

Rhodium-Catalyzed Asymmetric Reactions

There is no documented use of this compound as a chiral ligand in rhodium-catalyzed asymmetric reactions in the surveyed scientific literature.

Directing Group Functionality in C-H Functionalization

The sulfinyl group in this compound can serve as a directing group in C-H functionalization reactions. This functionality is part of a broader strategy in organic synthesis where a specific functional group on a molecule directs a catalyst to a particular C-H bond, enabling its selective reaction. This approach is highly valued for its ability to achieve high regioselectivity, which is often a significant challenge in the synthesis of complex organic molecules.

Transition-metal catalyzed C-H activation directed by sulfoxides represents a powerful method for the functionalization of arenes. The sulfoxide group acts as a Lewis basic center that can coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring. This proximity effect facilitates the cleavage of the targeted C-H bond and its subsequent transformation into a new C-C or C-X bond (where X can be a variety of elements).

A key advantage of using a sulfoxide as a directing group is its "traceless" nature. nih.govresearchgate.net This means that after the desired C-H functionalization has been achieved, the sulfinyl moiety can be easily removed or converted into other functional groups. nih.govresearchgate.net This versatility adds to the synthetic utility of this methodology, as it provides a handle for further molecular elaboration.

While the general principles of sulfoxide-directed C-H functionalization are well-established for aryl sulfoxides, specific detailed research findings on the application of this compound in this context are not extensively documented in the reviewed literature. However, the underlying principles suggest its potential utility in directing the functionalization of the benzene ring. The efficiency and regioselectivity of such a process would be influenced by factors such as the choice of metal catalyst, reaction conditions, and the nature of the coupling partner.

Table 1: General Features of Sulfoxide-Directed C-H Functionalization

FeatureDescription
Directing Group Sulfinyl moiety (S=O)
Coordination The oxygen atom of the sulfoxide coordinates to the metal catalyst.
Regioselectivity Typically directs functionalization to the ortho-position of the aromatic ring.
Catalysts Commonly transition metals such as Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru).
Transformations Enables the formation of new C-C, C-O, C-N, and other bonds.
Traceless Nature The sulfoxide group can be removed or transformed after the reaction.

Sulfoxides as Reagents and Activating Agents in Synthetic Methodologies

Beyond their role as directing groups, sulfoxides are valuable reagents and activating agents in a variety of synthetic transformations. Their unique electronic properties, arising from the polar sulfur-oxygen bond, allow them to participate in and facilitate numerous chemical reactions.

Role in Glycosylation Reactions and Carbohydrate Synthesis

In the field of carbohydrate chemistry, sulfoxides have emerged as pivotal compounds. whiterose.ac.uknih.govresearchgate.net They play multiple roles in glycosylation reactions, which are fundamental for the synthesis of oligosaccharides and glycoconjugates. whiterose.ac.uknih.govresearchgate.net While specific applications of this compound in this area are not detailed in the available literature, the general reactivity of sulfoxides provides a framework for understanding its potential.

Sulfoxides can be employed as activators for various glycosyl donors, including thioglycosides, hemiacetals, and glycals. whiterose.ac.uknih.gov The activation process typically involves the reaction of the sulfoxide with an electrophilic reagent, such as triflic anhydride (Tf₂O), to form a highly reactive intermediate. This intermediate then facilitates the departure of the anomeric leaving group of the glycosyl donor, allowing for the formation of a new glycosidic bond with a glycosyl acceptor.

Activation of Glycosyl Donors

The activation of glycosyl donors by sulfoxides, in combination with an activator like triflic anhydride, is a key strategy in modern carbohydrate synthesis. whiterose.ac.uknih.gov This method is particularly important for the stereoselective synthesis of challenging glycosidic linkages.

The general mechanism involves the initial reaction of the sulfoxide with triflic anhydride to generate a highly electrophilic species. This species then reacts with the glycosyl donor, leading to the formation of a reactive glycosyl triflate intermediate. whiterose.ac.uknih.gov This intermediate is a potent glycosylating agent that can react with a glycosyl acceptor to form the desired oligosaccharide.

The choice of the sulfoxide can influence the reactivity and stereoselectivity of the glycosylation reaction. While diphenyl sulfoxide and other aryl sulfoxides are commonly used, the principles of this activation method could potentially be extended to alkyl benzyl (B1604629) sulfoxides like this compound.

Table 2: Role of Sulfoxides in Glycosyl Donor Activation

Glycosyl Donor TypeActivating SystemRole of Sulfoxide
ThioglycosidesSulfoxide/Tf₂OActivates the thio-leaving group for displacement.
HemiacetalsSulfoxide/Tf₂OFacilitates dehydrative glycosylation.
GlycalsSulfoxide/Tf₂OPromotes the addition of acceptors across the double bond.

Significance of Sulfoxides as Versatile Synthetic Intermediates and Building Blocks

The chemical versatility of the sulfoxide group makes compounds like this compound potentially valuable synthetic intermediates and building blocks in organic synthesis. The sulfinyl group can be readily transformed into other sulfur-containing functional groups, such as sulfides and sulfones, through reduction or oxidation, respectively. This interconversion capability allows for the strategic manipulation of the oxidation state of the sulfur atom to achieve specific synthetic goals.

Furthermore, the protons on the carbon atom adjacent to the sulfoxide group (the α-carbon) are acidic and can be removed by a strong base to generate a stabilized carbanion. This carbanion can then react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds. This reactivity makes sulfoxides useful for the construction of complex molecular frameworks.

While the specific use of this compound as a versatile synthetic intermediate is not extensively documented in dedicated research, the known reactivity patterns of sulfoxides suggest its potential in various synthetic applications. Its structure combines a benzyl group, which can participate in reactions of the aromatic ring, and a butylsulfinylmethyl group, which offers the reactivity associated with the sulfoxide functionality.

Table 3: Potential Synthetic Transformations of this compound

Reaction TypeReagentsPotential Product Type
Reduction of Sulfoxidee.g., PCl₃, H₂/PdBenzyl butyl sulfide (B99878)
Oxidation of Sulfoxidee.g., m-CPBA, H₂O₂Benzyl butyl sulfone
α-Metalation and Alkylation1. Strong base (e.g., LDA) 2. Electrophile (e.g., R-X)α-Substituted benzyl butyl sulfoxide
Pummerer RearrangementAcetic anhydrideα-Acyloxy sulfide

Future Directions and Research Outlook in Butane 1 Sulfinylmethyl Benzene and Sulfoxide Chemistry

Advancements in Enantioselective Sulfoxide (B87167) Synthesis Methodologies

The synthesis of enantiomerically pure sulfoxides remains a cornerstone of organosulfur chemistry, with ongoing efforts to develop more efficient and selective methods. rsc.orgacs.org The asymmetric oxidation of prochiral sulfides is a primary and economical route to obtaining enantiomerically pure sulfoxides. acs.org

Future research will likely focus on:

Novel Catalytic Systems: The development of new transition metal catalysts, particularly those based on vanadium and titanium, continues to be a fertile area of research. proquest.comresearchgate.net For instance, chiral vanadium-salan complexes have shown high efficiency in the asymmetric oxidation of sulfides to chiral sulfoxides using hydrogen peroxide. acs.org

Biocatalysis: The use of enzymes, either as isolated entities or within whole-cell systems, offers a green and highly selective alternative for synthesizing chiral sulfoxides. acs.orgalmacgroup.comnih.gov Enzymes like cyclohexanone (B45756) monooxygenase have demonstrated the ability to produce sulfoxides with high enantiomeric excess, although the stereochemical outcome can be highly dependent on the substrate's structure. researchgate.net Reductive enzymes are also emerging as a tool for the kinetic resolution of racemic sulfoxides. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts for enantioselective sulfoxidation is a growing area of interest. sioc-journal.cn Chiral bifunctional squaramides, for example, have been used as catalysts for the oxidative kinetic resolution of sulfides. researchgate.net

MethodCatalyst/ReagentKey Features
Asymmetric Oxidation Chiral Vanadium-Salan ComplexesHigh yield and enantioselectivity with H2O2. acs.org
Biocatalysis Cyclohexanone MonooxygenaseHigh enantiomeric excess, but substrate-dependent. researchgate.net
Kinetic Resolution Chiral Bifunctional SquaramideExcellent diastereo- and enantioselectivities for axially chiral thioethers and sulfoxides. researchgate.net

Enhanced Mechanistic Understanding through Advanced Spectroscopic and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and kinetic studies are instrumental in elucidating the intricate pathways of sulfoxide reactions.

Key areas of future investigation include:

In-situ Spectroscopic Analysis: Techniques like NMR and UV-Vis spectroscopy can monitor reactions in real-time, providing valuable data on reaction intermediates and transition states. rsc.orgrsc.org For instance, mechanistic studies on sulfoxide transfer reactions have utilized isotopic labeling to support the formation of oxodisulfonium dication intermediates. nih.gov

Kinetic Modeling: Detailed kinetic studies help in understanding the factors that influence reaction rates and selectivity. rsc.orgacs.org Studies on the oxidation of aryl methyl sulfides and sulfoxides have employed Grunwald–Winstein and Kamlet–Taft analyses to gain mechanistic insights. rsc.org

Pulse Radiolysis: This technique is particularly useful for studying the fast reactions of radicals, such as the hydroxyl radical, with sulfur-containing compounds, providing insights into oxidation mechanisms at a fundamental level. mdpi.com

Design and Development of Novel Catalytic Systems Incorporating Chiral Sulfoxides

Chiral sulfoxides themselves are valuable as ligands in asymmetric catalysis. researchgate.netacs.org Their unique stereochemical properties and ability to coordinate with metal centers make them attractive for a wide range of enantioselective transformations.

Future research directions in this area include:

C2-Symmetric Bis-sulfoxides: The synthesis and application of C2-symmetric bis-sulfoxides as chiral ligands are of growing interest. acs.org These ligands have shown promise in organocatalysis and coordination with metals for various catalytic processes. acs.org

Multifunctional Catalysts: Designing catalysts that incorporate a chiral sulfoxide moiety along with other functional groups can lead to synergistic effects and enhanced catalytic performance. Metal-containing Schiff base/sulfoxide ligands have been developed for palladium-catalyzed asymmetric intramolecular allylic C-H amination reactions. researchgate.net

Immobilized Catalysts: Supporting chiral sulfoxide-based catalysts on solid materials can facilitate catalyst recovery and reuse, contributing to more sustainable chemical processes.

Synergistic Integration of Computational Chemistry in Compound Design and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties and guiding experimental design. ox.ac.ukyoutube.com

The integration of computational chemistry in sulfoxide research will likely focus on:

Predicting Bioactivity and Pharmacokinetics: Computational models can be used to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of sulfoxide-containing compounds, aiding in the discovery of new drug candidates. acs.orglifechemicals.com

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, transition state structures, and activation energies, complementing experimental studies. rsc.orgacs.org

Machine Learning and AI: The application of machine learning and artificial intelligence can accelerate the discovery of new catalysts and the optimization of reaction conditions by analyzing large datasets. ox.ac.uktu-braunschweig.de

Computational ApproachApplication in Sulfoxide Chemistry
Quantitative Structure-Property Relationship (QSPR) Predicting compound solubility and other physicochemical properties. lifechemicals.com
Density Functional Theory (DFT) Elucidating reaction mechanisms and predicting spectroscopic properties. rsc.orgacs.org
Molecular Docking Simulating the interaction of sulfoxide-containing molecules with biological targets. youtube.com
Machine Learning Screening large compound libraries and predicting reactivity. ox.ac.uktu-braunschweig.de

Pursuit of Sustainable and Green Chemistry Approaches in Organosulfur Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methods in organosulfur chemistry. acs.orgnih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

Key green chemistry strategies for organosulfur synthesis include:

Use of Greener Reagents and Solvents: Replacing hazardous reagents and solvents with more environmentally benign alternatives is a major focus. acs.org This includes the use of hydrogen peroxide as a clean oxidant and the exploration of unconventional solvents like ionic liquids and deep eutectic solvents. acs.orgnih.govnih.gov

Catalyst Recycling: The development of recyclable catalysts, including immobilized catalysts and those used in biphasic systems, is crucial for sustainable synthesis. mdpi.com

Electrochemical Methods: Electrochemical synthesis offers a sustainable pathway for creating C-S bonds, powered by renewable energy. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

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